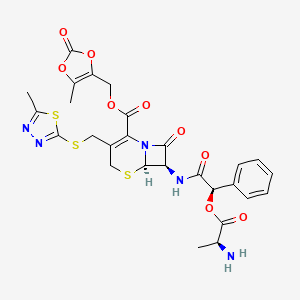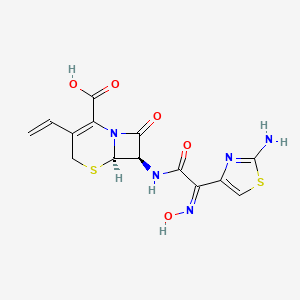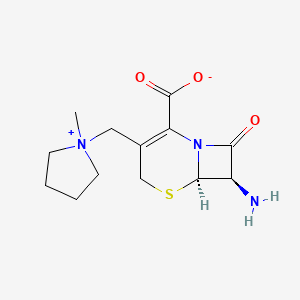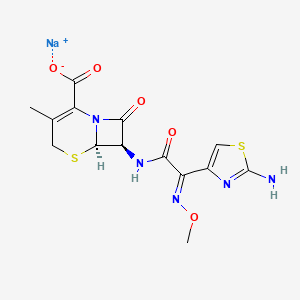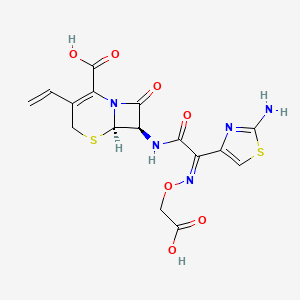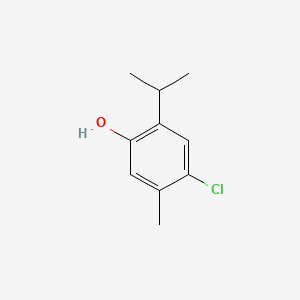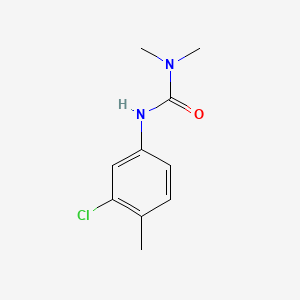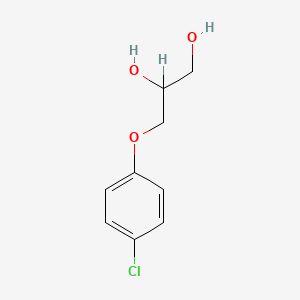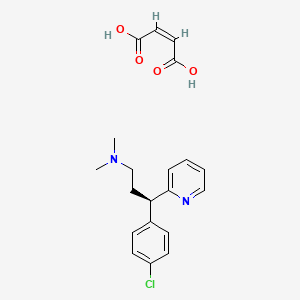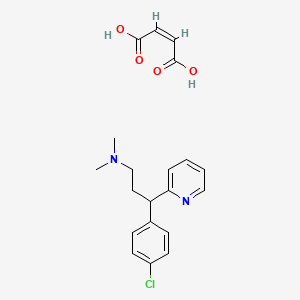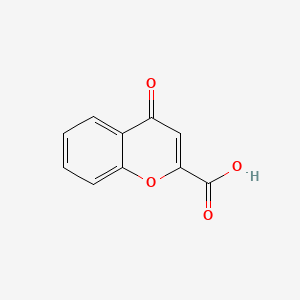
Chromocarb
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Chromocarb ejerce sus efectos principalmente a través de sus propiedades vasoprotectoras. Funciona estabilizando el endotelio vascular y reduciendo el estrés oxidativo . El compuesto se dirige a varias vías moleculares involucradas en la inflamación y el daño oxidativo, protegiendo así los vasos sanguíneos del daño . El mecanismo de acción de this compound también implica la inhibición de la lipoperoxidación, que es un factor clave en la prevención del daño vascular .
Métodos De Preparación
Chromocarb se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de cromona con dióxido de carbono bajo condiciones de alta presión y temperatura . La reacción generalmente requiere un catalizador, como un complejo de metal de transición, para facilitar el proceso de carboxilación. Los métodos de producción industrial a menudo implican el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto .
Análisis De Reacciones Químicas
Chromocarb experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar derivados del ácido cromona-2-carboxílico.
Reducción: La reducción de this compound puede producir derivados de cromona con grupos funcionales reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, donde el grupo ácido carboxílico es reemplazado por otros grupos funcionales.
Los principales productos formados a partir de estas reacciones incluyen varios derivados de cromona, que pueden utilizarse adicionalmente en investigación farmacéutica y química .
Comparación Con Compuestos Similares
Chromocarb se puede comparar con otros compuestos similares, como:
Cromona: Cromona es el compuesto padre de this compound y comparte características estructurales similares.
Flavona: Flavona es otro compuesto estructuralmente relacionado.
Cumarina: Cumarina es un derivado de benzopirona como this compound.
La singularidad de this compound radica en su combinación de propiedades vasoprotectoras y su capacidad para sufrir diversas reacciones químicas, lo que lo convierte en un compuesto versátil para investigación y aplicaciones industriales .
Propiedades
IUPAC Name |
4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGXWBCQGAWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045878 | |
| Record name | Chromocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-39-0 | |
| Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromocarb [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chromocarb | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chromocarb diethylamine in reducing blood-brain barrier permeability disruption?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound diethylamine might act by protecting the structural integrity of blood vessels. In a study using collagenase to induce blood-brain barrier disruption, pretreatment with this compound diethylamine significantly reduced the degradation of the vascular wall. [] This protective effect was evidenced by reduced permeability, faster recovery time, lower hydroxyproline levels in cerebrospinal fluid, and preserved collagen content in brain capillary basal lamina. []
Q2: Has this compound diethylamine demonstrated efficacy in treating ocular inflammation?
A2: Yes, studies indicate that this compound diethylamine exhibits a protective effect against inflammation-induced blood-ocular barrier disruption. In a rabbit model of uveitis induced by clove oil, topical application of this compound diethylamine significantly reduced the leakage of radiolabeled serum albumin into the aqueous humor, indicating a preservation of barrier integrity. [] Notably, while lacking inherent anti-inflammatory properties, the compound showed comparable efficacy to prednisolone in mitigating corneal edema and blood-ocular barrier disruption. []
Q3: Can this compound diethylamine mitigate oxidative stress in ocular tissues following surgical procedures?
A3: Research suggests that this compound diethylamine exhibits potent antioxidant properties in the context of surgically induced oxidative stress in ocular tissues. A study investigated the effect of oral this compound diethylamine pretreatment on malondialdehyde levels (a marker of lipid peroxidation) in rabbit eyes following vitrectomy. [] The results demonstrated that this compound diethylamine effectively suppressed the increase in retinal malondialdehyde levels typically observed after vitrectomy, indicating a protective effect against oxidative damage. []
Q4: Are there any studies investigating the pharmacokinetic properties of this compound diethylamine?
A4: While limited information is available regarding the detailed pharmacokinetic profile of this compound diethylamine, one study investigated the kinetics of the compound in pigmented rabbits following a single ocular instillation. [] This study utilized a radiolabeled form of this compound to track its distribution and elimination. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of the compound.
Q5: Does this compound diethylamine show promise in treating venous insufficiency?
A5: Several clinical studies have explored the therapeutic potential of this compound diethylamine in managing peripheral venous insufficiency. Research has investigated its effects on venous compliance and capillary resistance in humans. [, ] Additionally, studies have assessed the venotropic effects of this compound diethylamine in patients with varices using Xenon-133. [] These studies provide valuable insights into the potential clinical applications of this compound diethylamine in addressing venous insufficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
